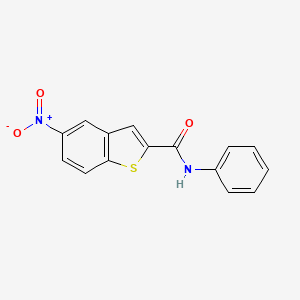

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C15H10N2O3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the nitration of N-phenyl-1-benzothiophene-2-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: Formation of 5-amino-N-phenyl-1-benzothiophene-2-carboxamide.

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide has demonstrated promising anti-cancer properties in several studies. Its mechanism of action involves the inhibition of key enzymes and pathways associated with tumor growth.

- Case Study: Colon Cancer

Research indicates that compounds similar to 5-nitro derivatives have shown efficacy against colon cancer. For instance, a study found that related compounds inhibited tumor growth in xenograft mouse models, achieving a tumor inhibition rate of approximately 53.7% . The compounds were noted for their ability to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by blocking the NF-κB/IκB pathway, which regulates cancer cell survival and proliferation .

Anti-Inflammatory Properties

The compound also functions as a cyclooxygenase-2 (COX-2) inhibitor, making it relevant in the treatment of inflammatory diseases. COX-2 is an enzyme that plays a crucial role in the inflammatory process.

- Mechanism of Action

By inhibiting COX-2, this compound can reduce the production of prostaglandins, thus alleviating pain and inflammation associated with various conditions . This property positions it as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-Malarial Activity

Research has indicated that benzothiophene carboxamide compounds can act as PfENR inhibitors, which are crucial for malaria treatment. The PfENR enzyme is essential for the survival of the malaria parasite during its liver stage.

- Case Study: Malaria Treatment

Studies have shown that benzothiophene derivatives exhibit potent anti-malarial activity by targeting both the liver and erythrocytic stages of the parasite . These compounds could provide new avenues for malaria treatment, especially in regions where resistance to existing drugs is prevalent.

Future Directions and Research Needs

While significant progress has been made in understanding the applications of this compound, further research is needed to explore:

-

Enhanced Bioavailability

Improving the solubility and bioavailability of this compound could enhance its therapeutic efficacy, especially in clinical settings. -

Combination Therapies

Investigating its use in combination with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.

Wirkmechanismus

The mechanism of action of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-nitro-1-benzothiophene-2-carboxamide

- N-phenyl-1-benzothiophene-2-carboxamide

- 5-amino-N-phenyl-1-benzothiophene-2-carboxamide

Uniqueness

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the nitro group and the benzothiophene ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications. The nitro group enhances its reactivity, allowing for diverse chemical transformations, while the benzothiophene ring contributes to its stability and potential biological activities.

Biologische Aktivität

5-Nitro-N-phenyl-1-benzothiophene-2-carboxamide (C15H10N2O3S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a nitro group and a phenyl substituent, which influences its biological activity. Its molecular weight is approximately 286.31 g/mol, and it is classified under the category of benzothiophene derivatives.

Research indicates that this compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and inflammation .

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains and parasites, making it a candidate for further exploration in infectious disease treatment .

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, comparable to established chemotherapeutics.

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown promise against malaria parasites. In vivo studies using murine models demonstrated significant reductions in parasitemia levels when treated with this compound . The following table illustrates the survival rates of treated mice:

| Treatment Group | Dosage (mg/kg) | Survival Days |

|---|---|---|

| Control | - | 6 |

| Compound Treatment | 5 | 24 |

| Compound Treatment | 10 | 20 |

| Compound Treatment | 2.5 | 18 |

These findings highlight the compound's potential as an effective antimalarial agent.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on human hepatoma cells (SMMC-7721). The compound induced apoptosis through activation of intrinsic pathways, leading to cell cycle arrest at the G0/G1 phase. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study: Antimalarial Activity

In a model of experimental cerebral malaria using C57BL/6 mice, treatment with the compound significantly delayed the onset of symptoms such as hypothermia and ataxia compared to controls. Mice treated with higher doses exhibited extended survival times and improved clinical outcomes, suggesting a protective effect against severe malaria manifestations .

Eigenschaften

IUPAC Name |

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-15(16-11-4-2-1-3-5-11)14-9-10-8-12(17(19)20)6-7-13(10)21-14/h1-9H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJQBULWAVUUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.